Functional Activity at α7 nAChR vs. Related Azepane Derivatives
Azepan-3-ylmethanol (61472-23-9) is a direct agonist of the rat α7 nicotinic acetylcholine receptor (nAChR), a key target in cognitive and neuropsychiatric disorders. It exhibits a half-maximal effective concentration (EC50) of 11 µM (1.10E+4 nM) in a FLIPR assay [1]. In contrast, a related azepane derivative, 4-propyl-2-pyridin-3-yl-azepane (CHEMBL188318), shows a 4-fold lower potency at the same receptor with an EC50 of 44 µM (4.40E+4 nM) [2].
| Evidence Dimension | Agonist potency at α7 nAChR |
|---|---|
| Target Compound Data | EC50 = 11,000 nM |
| Comparator Or Baseline | 4-propyl-2-pyridin-3-yl-azepane (EC50 = 44,000 nM) |
| Quantified Difference | Target is 4-fold more potent |
| Conditions | Rat α7 nAChR expressed in HEK293 cells co-expressing human RIC3, measured by FLIPR assay for 2 min |
Why This Matters
This demonstrates that the simple 3-hydroxymethyl azepane core provides a more potent starting point for developing α7 nAChR agonists than other more complex azepane analogues.
- [1] BindingDB. Agonist activity at rat alpha7 nAChR for Azepan-3-ylmethanol (MonomerID 50211098). View Source
- [2] BindingDB. BDBM50170605: 4-Propyl-2-pyridin-3-yl-azepane (CHEMBL188318) α7 nAChR EC50. View Source
